molecular formula C16H10S4 B100217 5,5'-Dithiobis(benzo[b]thiophene) CAS No. 16587-54-5

5,5'-Dithiobis(benzo[b]thiophene)

Cat. No.: B100217
CAS No.: 16587-54-5
M. Wt: 330.5 g/mol
InChI Key: ZQVWDXMJJHIGSY-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 5,5’-dithiodi- is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. Benzo[b]thiophene, 5,5’-dithiodi- is notable for its sulfur-containing structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 5,5’-dithiodi- typically involves the reaction of benzothiophene derivatives with sulfur-containing reagents. One common method is the reaction of 2-bromobenzothiophene with sodium sulfide or potassium sulfide to form the desired compound . Another approach involves the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide .

Industrial Production Methods: Industrial production of Benzo[b]thiophene, 5,5’-dithiodi- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene, 5,5’-dithiodi- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Benzo[b]thiophene, 5,5’-dithiodi- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, Benzo[b]thiophene, 5,5’-dithiodi- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, Benzo[b]thiophene, 5,5’-dithiodi- is studied for its potential as a bioactive compound. It has been investigated for its ability to inhibit certain enzymes and its potential as a therapeutic agent .

Medicine: In medicine, derivatives of Benzo[b]thiophene, 5,5’-dithiodi- are explored for their pharmacological properties. These compounds have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In industry, Benzo[b]thiophene, 5,5’-dithiodi- is used in the production of dyes, polymers, and other materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Benzo[b]thiophene, 5,5’-dithiodi- lies in its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

16587-54-5

Molecular Formula

C16H10S4

Molecular Weight

330.5 g/mol

IUPAC Name

5-(1-benzothiophen-5-yldisulfanyl)-1-benzothiophene

InChI

InChI=1S/C16H10S4/c1-3-15-11(5-7-17-15)9-13(1)19-20-14-2-4-16-12(10-14)6-8-18-16/h1-10H

InChI Key

ZQVWDXMJJHIGSY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4

Canonical SMILES

C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4

Synonyms

5,5'-Dithiobis(benzo[b]thiophene)

Origin of Product

United States

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